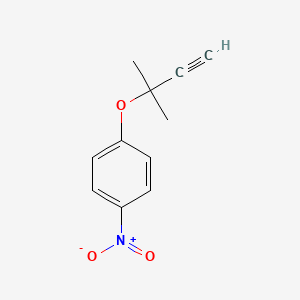
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a 2-methylbut-3-yn-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-methylbut-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mecanismo De Acción
The mechanism by which 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating alkynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparación Con Compuestos Similares
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can be compared with other similar compounds, such as:
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Similar structure but with a nitrile group instead of a nitro group.
4-(2-Methylbut-3-yn-2-yloxy)benzaldehyde: Contains an aldehyde group instead of a nitro group.
{[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Lacks the nitro group, making it less reactive in certain types of reactions
Propiedades
Número CAS |
2109-84-4 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-(2-methylbut-3-yn-2-yloxy)-4-nitrobenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-7-5-9(6-8-10)12(13)14/h1,5-8H,2-3H3 |
Clave InChI |
KUVSTBAMMGGNND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
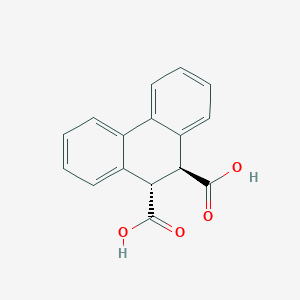
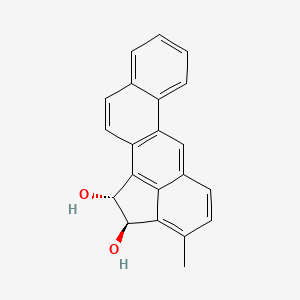
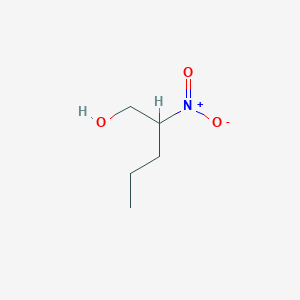
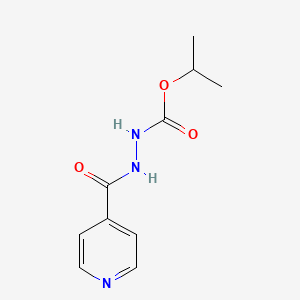
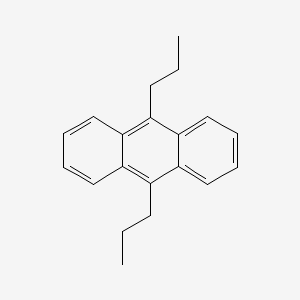
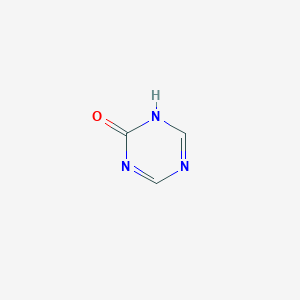
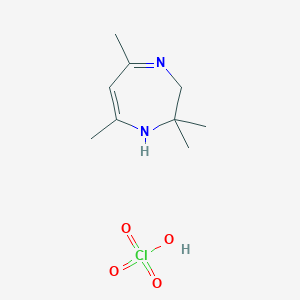


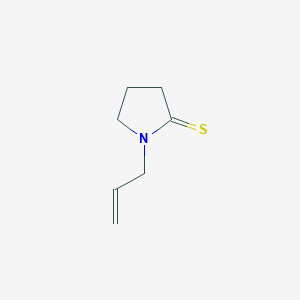
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
